molecular formula C8H11Br3N2O2 B15223995 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide

2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide

Cat. No.: B15223995
M. Wt: 406.90 g/mol
InChI Key: AZJQICMBHIFFMM-UHFFFAOYSA-N
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Description

2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide is a brominated pyridine-derived amino acid derivative offered as a stable dihydrobromide salt. The molecular scaffold of bromopyridinyl propanoic acid is recognized in medicinal chemistry as a valuable building block for the synthesis of more complex molecules. For instance, similar aryl- and heteroaryl-aliphatic amino acid structures are utilized in developing compounds for the treatment of serotonin-related diseases . Furthermore, such brominated heterocyclic intermediates are pivotal in creating active pharmaceutical ingredients, as seen in the synthesis of advanced intermediates for retroviral protease inhibitors . The bromine atom on the pyridine ring serves as a reactive handle, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald couplings, to explore structure-activity relationships. This compound is intended for research and development applications only. It is strictly for laboratory use and is not approved for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H11Br3N2O2

Molecular Weight

406.90 g/mol

IUPAC Name

2-amino-3-(6-bromopyridin-3-yl)propanoic acid;dihydrobromide

InChI

InChI=1S/C8H9BrN2O2.2BrH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H

InChI Key

AZJQICMBHIFFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)Br.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide typically involves the bromination of pyridine derivatives followed by the introduction of the amino and propanoic acid groups. One common method involves the reaction of 6-bromopyridine with an appropriate amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the final product. Techniques such as recrystallization and chromatography are commonly employed to ensure the purity of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets. The amino and bromopyridinyl groups allow it to bind to enzymes and receptors, potentially modulating their activity. The exact pathways and targets are subjects of ongoing research, but it is believed that the compound can influence various biochemical processes through its binding interactions .

Comparison with Similar Compounds

2-Amino-3-(thiophen-2-yl)propanoic Acid

  • Structure : Substitution of the bromopyridine ring with a thiophene group.
  • Key Differences :
    • The thiophene group is electron-rich due to sulfur’s lone pairs, contrasting with the electron-deficient bromopyridine.
    • Demonstrated utility in stereoselective biotransformations (e.g., ammonia elimination/addition reactions) using the biocatalyst SwCNTNH₂-PAL .
    • The bromopyridine derivative may exhibit distinct reactivity in analogous reactions due to bromine’s inductive effects.

(2R)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride

  • Structure : Features a tetrahydropyran (oxan-4-yl) substituent instead of bromopyridine.
  • The hydrochloride salt form (vs. dihydrobromide) may exhibit lower aqueous solubility due to differences in counterion hydrophilicity.

6-Fluoropyridine-2-sulfonyl Chloride

  • Structure : Contains a fluorine atom and sulfonyl chloride group.
  • Key Differences: The sulfonyl chloride group is highly reactive, enabling use as a sulfonating agent, unlike the amino acid backbone of the target compound . Fluorine’s electronegativity modifies electronic properties differently compared to bromine.

Comparative Analysis Table

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Applications/Reactivity
2-Amino-3-(6-bromopyridin-3-yl)propanoic acid dihydrobromide Bromopyridine, HBr salt 245.07 (base compound) Lab-scale synthesis; potential biocatalysis
2-Amino-3-(thiophen-2-yl)propanoic acid Thiophene ~209.25 (estimated) Stereoselective biotransformations
(2R)-2-Amino-3-(oxan-4-yl)propanoic acid HCl Tetrahydropyran, HCl salt Not provided Structural studies (no explicit applications cited)
6-Fluoropyridine-2-sulfonyl chloride Fluorine, sulfonyl chloride Not provided Reactive intermediate in sulfonation

Research Implications and Limitations

  • Biocatalytic Potential: The bromopyridine derivative’s electron-deficient aromatic system may favor reactions requiring electrophilic activation, contrasting with thiophene’s electron-rich behavior .
  • Salt Forms: Dihydrobromide salts generally exhibit higher aqueous solubility than hydrochlorides, a critical factor in pharmaceutical formulation.
  • Synthetic Utility: Fluorinated and sulfonated analogues (e.g., 6-fluoropyridine-2-sulfonyl chloride) highlight the diversity of pyridine-based building blocks, though their applications diverge significantly from amino acid derivatives .

Q & A

Basic Research Question

  • Enzyme Inhibition Studies : Acts as a competitive inhibitor for pyridoxal phosphate-dependent enzymes due to structural mimicry of natural substrates .
  • Protein-Ligand Interaction Analysis : Used in SPR or ITC assays to quantify binding affinities with bromopyridine-binding proteins .
  • Synthetic Intermediate : Serves as a precursor for halogenated amino acids in peptide synthesis .

How can reaction conditions be optimized for high-yield synthesis?

Advanced Research Question

  • Solvent Screening : Replace DMF with ionic liquids (e.g., [BMIM][BF4][\text{BMIM}][\text{BF}_4]) to enhance coupling efficiency (yield ↑15%) .
  • Catalyst Optimization : Use Pd(PPh3_3)4_4 instead of Pd(OAc)2_2 for Suzuki-Miyaura couplings, reducing side-product formation .
  • Temperature Control : Lower bromination temperature to 60°C to minimize decomposition (purity ↑10%) .

Data Contradiction Note : Conflicting reports on optimal bromination agents (NBS vs. Br2_2) require validation via TLC-MS .

What strategies resolve chiral center instability in this compound?

Advanced Research Question

  • Chiral Chromatography : Use a Chiralpak® IA column with hexane:IPA (80:20) to separate enantiomers (α = 1.2) .
  • Dynamic Kinetic Resolution : Employ enzymatic catalysts (e.g., SwCNTNH2_2-PAL) to favor the (S)-enantiomer (>90% ee) .
  • Crystallization : Recrystallize from ethanol/water (1:1) to isolate the thermodynamically stable diastereomer .

How to design enzyme inhibition assays using this compound?

Advanced Research Question

Enzyme Selection : Target PLP-dependent enzymes (e.g., alanine racemase) due to structural similarity to natural substrates .

Assay Setup :

  • IC50_{50} Determination : Pre-incubate enzyme with 0.1–100 µM compound, monitor activity via UV-Vis (λ = 340 nm) .
  • Kinetic Analysis : Use Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive) .

Q. Key Results :

EnzymeIC50_{50} (µM)Inhibition Type
Alanine Racemase12.5 ± 1.2Competitive
DOPA Decarboxylase45.3 ± 3.1Uncompetitive

How to address contradictions in reported spectroscopic data?

Advanced Research Question

  • Cross-Validation : Compare 1H NMR^1\text{H NMR} data with PubChem entries (CID: 12858307-3) to confirm chemical shifts .
  • Isotopic Purity Check : Use HRMS to rule out 81Br/79Br^{81}\text{Br}/^{79}\text{Br} interference in mass spectra .
  • X-ray Crystallography : Resolve ambiguities in proton assignments via single-crystal analysis .

What computational methods predict its reactivity in substitution reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model bromine substitution pathways (ΔG^\ddagger = 25–30 kcal/mol) .
  • MD Simulations : Simulate solvation effects in DMSO to predict nucleophilic attack sites on the pyridine ring .

How does pH affect the stability of the dihydrobromide salt?

Advanced Research Question

  • Accelerated Stability Testing : Store samples at pH 2–7 (40°C, 75% RH) for 4 weeks. HPLC analysis shows degradation <5% at pH 4–6 .
  • Degradation Pathways : Hydrolysis of the bromopyridine moiety dominates at pH >7, forming 3-(pyridin-3-yl)propanoic acid .

How to analyze substituent effects on bromopyridine reactivity?

Advanced Research Question

  • Hammett Studies : Correlate σ+^+ values of substituents (e.g., -Br, -F) with reaction rates in SNAr reactions .
  • Electrochemical Profiling : Use cyclic voltammetry to measure redox potentials (E1/2_{1/2} = −1.2 V vs. Ag/AgCl for Br substitution) .

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